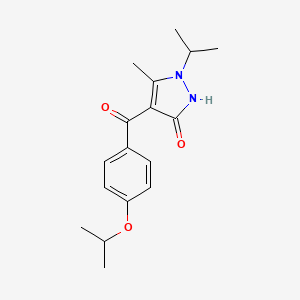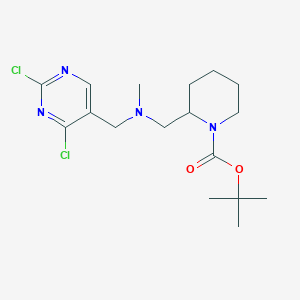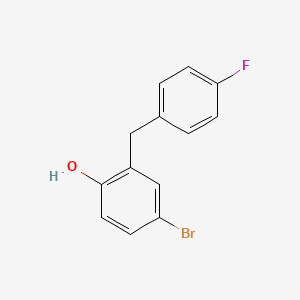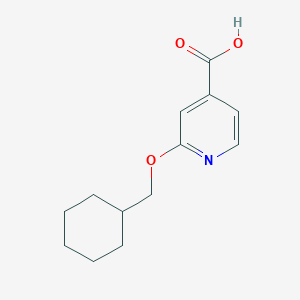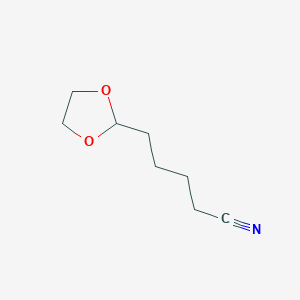
5-(1,3-Dioxolan-2-YL)pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-2-pentanenitrile is an organic compound that features a dioxolane ring fused with a pentanenitrile group. This compound is part of the dioxolane family, which are heterocyclic acetals known for their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-pentanenitrile can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include the use of ultrasound-assisted synthesis with graphene oxide catalysts, which offer mild reaction conditions, high yields, and short reaction times .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of carbonyl compounds and diols under acidic conditions. The use of catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide has been reported to enhance the efficiency and selectivity of the reactions .
化学反应分析
Types of Reactions
1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like KMnO₄ and OsO₄.
Reduction: Using reagents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .
科学研究应用
1,3-Dioxolane-2-pentanenitrile has several applications in scientific research:
作用机制
The mechanism of action of 1,3-dioxolane-2-pentanenitrile involves its ability to form stable cyclic structures, which can protect carbonyl groups during chemical transformations . The compound’s molecular targets include carbonyl compounds, which it can acetalize or ketalize, thereby preventing unwanted side reactions .
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with similar stability and reactivity.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
1,3-Dioxolane-2-pentanenitrile is unique due to its combination of a dioxolane ring with a pentanenitrile group, which imparts distinct chemical properties and reactivity compared to other dioxolanes and related compounds .
属性
CAS 编号 |
33683-57-7 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
5-(1,3-dioxolan-2-yl)pentanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |
InChI 键 |
KLIVUFKMYLIYOL-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
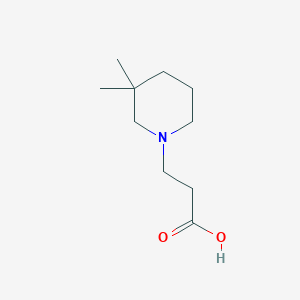
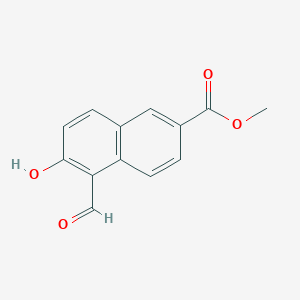
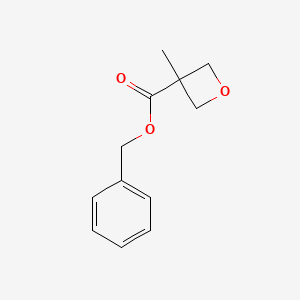

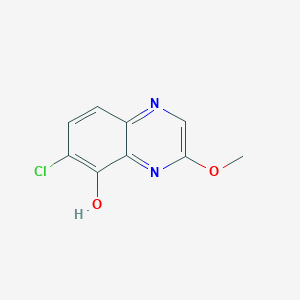
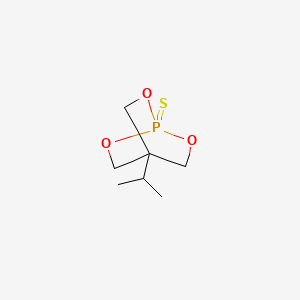
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
